
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester typically involves the esterification of maleic acid with oxybis(methyl-2,1-ethanediyl) alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to undergo ester hydrolysis, oxidation, and other chemical reactions .
Comparaison Avec Des Composés Similaires
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester can be compared with similar compounds such as:
Diethyl maleate: Another ester of maleic acid, but with ethyl groups instead of oxybis(methyl-2,1-ethanediyl) groups.
Dimethyl maleate: Similar to diethyl maleate but with methyl groups.
Dipropylene glycol diacrylate: An ester with similar functional groups but different molecular structure.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to other maleic acid esters .
Propriétés
Numéro CAS |
71606-02-5 |
|---|---|
Formule moléculaire |
C14H18O9 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
4-[1-[2-(3-carboxyprop-2-enoyloxy)propoxy]propan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H18O9/c1-9(22-13(19)5-3-11(15)16)7-21-8-10(2)23-14(20)6-4-12(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
XSJSRSGQYKKGDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C)OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


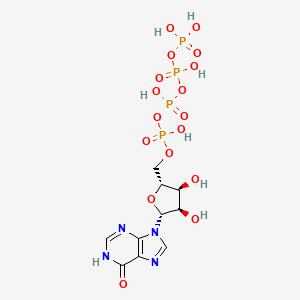

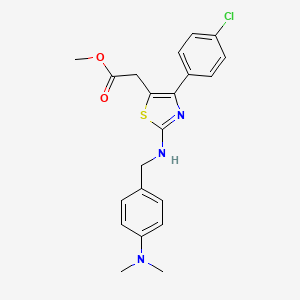
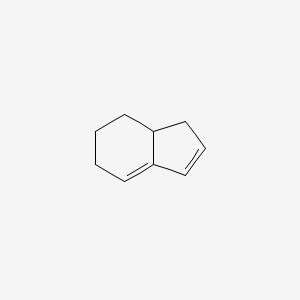
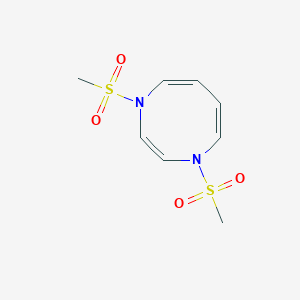
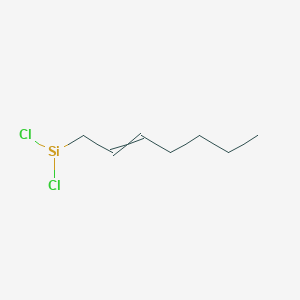
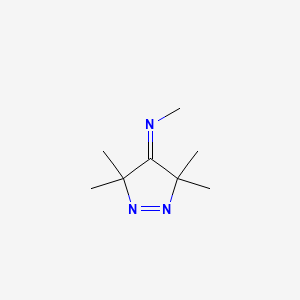
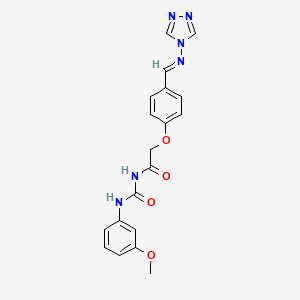

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
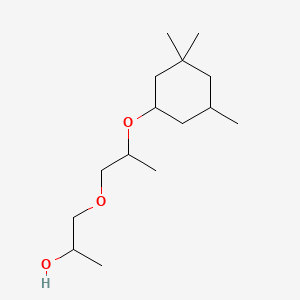
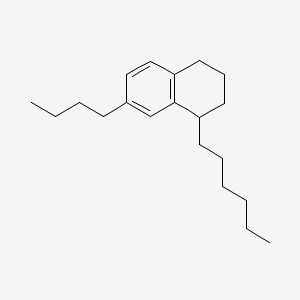
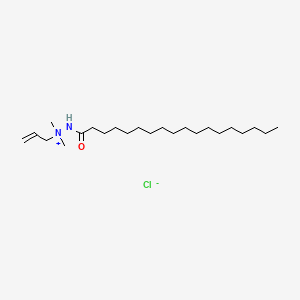
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
